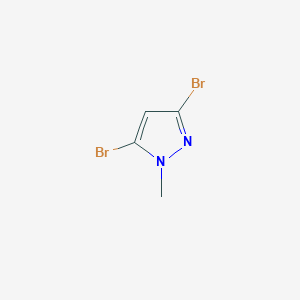
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione is a heterocyclic compound with a molecular formula of C10H9ClN2O3. It is characterized by the presence of an imidazolidine ring substituted with a 3-chloro-4-methoxyphenyl group.
Mechanism of Action
Target of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of significant pharmacological or biological activities .
Mode of Action
It’s known that imidazolidine-2,4-dione derivatives interact with their targets to exert their effects .
Biochemical Pathways
Imidazolidine-2,4-dione derivatives are known to affect a variety of pathways, leading to their diverse pharmacological effects .
Result of Action
Imidazolidine-2,4-dione derivatives are known to have a wide range of pharmacological activities, including anti-bacterial, anti-fungal, anti-diabetic, anti-inflammatory, and analgesic activities .
Preparation Methods
The synthesis of 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione typically involves the reaction of 3-chloro-4-methoxyaniline with glyoxal in the presence of ammonium acetate. The reaction is carried out under reflux conditions, leading to the formation of the imidazolidine ring . Industrial production methods may involve continuous flow synthesis to optimize yield and purity .
Chemical Reactions Analysis
5-(3-Chloro-4-methoxyphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar compounds include other imidazolidine derivatives such as 5-methyl-5-(4-methoxyphenyl)imidazolidine-2,4-dione and 5-(3-chloro-4-methylphenyl)imidazolidine-2,4-dione. Compared to these compounds, 5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione exhibits unique properties due to the presence of the chloro and methoxy substituents, which can influence its reactivity and biological activity .
Properties
IUPAC Name |
5-(3-chloro-4-methoxyphenyl)imidazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9ClN2O3/c1-16-7-3-2-5(4-6(7)11)8-9(14)13-10(15)12-8/h2-4,8H,1H3,(H2,12,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHTMUGXSILRLJZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2C(=O)NC(=O)N2)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9ClN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.64 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-butyl-4-methoxypyrido[2,3-d]pyrimidin-7(8H)-one](/img/structure/B2597299.png)
![2-(3-methoxyphenyl)-4-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-1,2-dihydroisoquinolin-1-one](/img/structure/B2597302.png)

![3-(4-fluorophenyl)-2-(((3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)thio)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2597306.png)


![2-({1-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]piperidin-3-yl}methoxy)-5-methylpyrimidine](/img/structure/B2597310.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-3-nitrobenzamide hydrochloride](/img/structure/B2597311.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)-3,4-dimethoxybenzamide](/img/structure/B2597313.png)


![7-[4-(2-Cyanoacetyl)piperazin-1-yl]-1-ethyl-6-fluoro-4-oxoquinoline-3-carboxylic acid](/img/structure/B2597320.png)
